

Application Notes and Protocols for BPR1R024 in In Vivo Mouse Models

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Compound of Interest

Compound Name: BPR1R024

Cat. No.: B11928895

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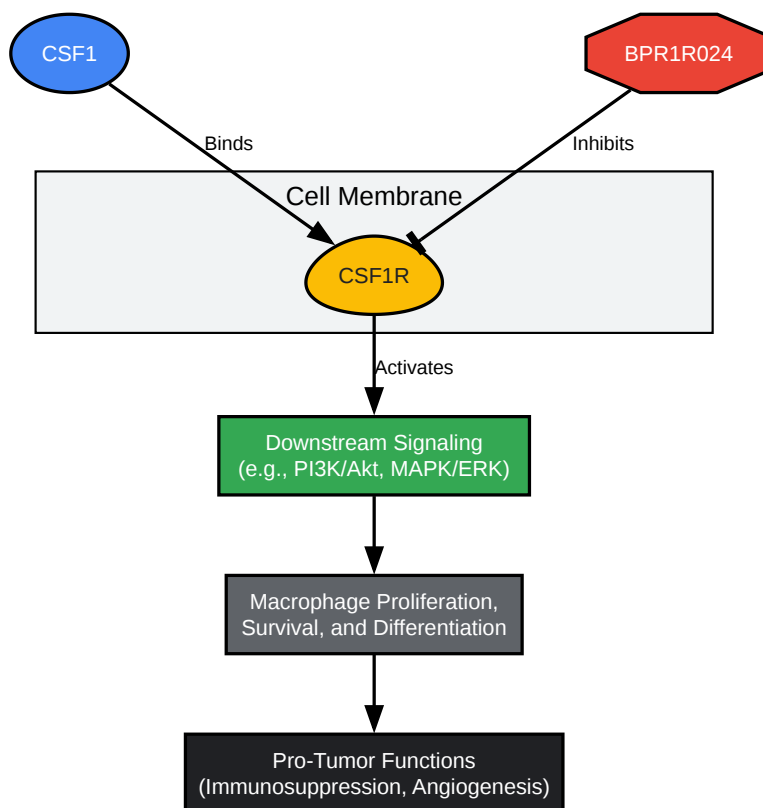
For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of **BPR1R024**, a potent and selective inhibitor of Colony-Stimulating Factor-1 Receptor (CSF1R), in preclinical in vivo mouse models. **BPR1R024** is an orally active compound that has demonstrated significant antitumor and immunomodulatory activity.^{[1][2][3]}

Mechanism of Action

BPR1R024 selectively inhibits CSF1R, a receptor tyrosine kinase crucial for the differentiation, proliferation, and survival of macrophages.^{[1][3][4]} In the tumor microenvironment, tumor-associated macrophages (TAMs) often exhibit a pro-tumor M2-like phenotype, contributing to tumor growth, angiogenesis, and immunosuppression. By inhibiting the CSF1R signaling pathway, **BPR1R024** can modulate the tumor microenvironment by depleting M2-like macrophages and promoting a shift towards an anti-tumor M1-like macrophage phenotype.^{[2][3][5]} This reprogramming of the immune landscape can lead to enhanced anti-tumor immunity and delayed tumor growth.^{[2][3]}

The signaling pathway affected by **BPR1R024** is depicted below:



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Caption: **BPR1R024** inhibits the CSF1R signaling pathway.

Quantitative Data Summary

The following table summarizes the reported dosage and administration of **BPR1R024** in a murine colon tumor model.

Parameter	Value	Reference
Drug	BPR1R024 (mesylate salt)	[2]
Animal Model	C57BL/6 mice with MC38 murine colon tumor	[2]
Dosage	100 mg/kg	[1][2]
Administration Route	Oral (p.o.)	[1][2]
Frequency	Twice a day (BID)	[1][2]
Schedule	Five days on, two days off for two weeks	[2]

Experimental Protocols

In Vivo Antitumor Efficacy Study in a Syngeneic Mouse Model

This protocol outlines the methodology for evaluating the antitumor efficacy of **BPR1R024** in a murine colon adenocarcinoma (MC38) syngeneic model.

1. Animal Model and Tumor Implantation:

- Use six-week-old male C57BL/6 mice.[2]
- Inject 1 x 10⁶ MC38 tumor cells subcutaneously into the flank of each mouse.
- Allow tumors to establish and reach a palpable size before initiating treatment.

2. **BPR1R024** Formulation and Administration:

- Prepare a formulation of **BPR1R024** mesylate suitable for oral gavage. The vehicle used should be appropriate for the compound's solubility and safe for animal administration (e.g., 0.5% methylcellulose).
- Administer **BPR1R024** orally at a dose of 100 mg/kg.[1][2]
- The treatment should be given twice daily.[1][2]

3. Treatment Schedule:

- Follow a schedule of five consecutive days of treatment followed by a two-day break.[2]
- Continue this cycle for a total of two weeks.[2]

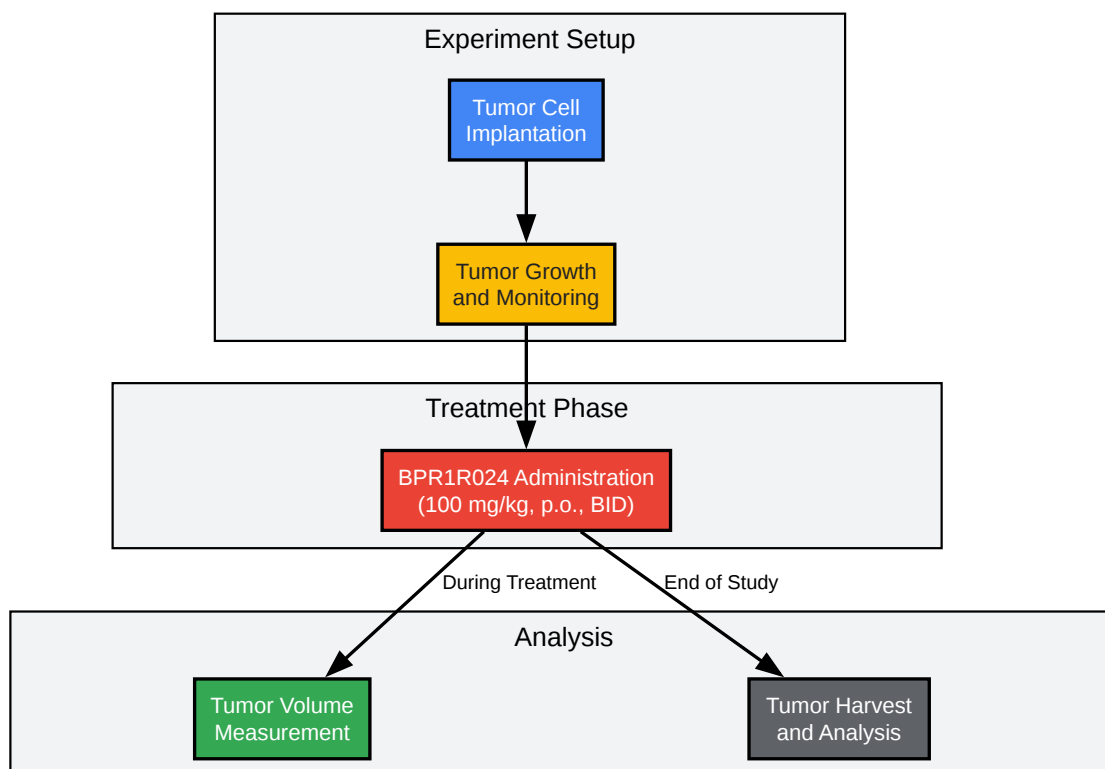
4. Monitoring and Efficacy Assessment:

- Monitor the health and body weight of the mice regularly.
- Measure tumor volume using calipers at specified intervals (e.g., every 2-3 days). Tumor volume can be calculated using the formula: $(\text{Length} \times \text{Width}^2) / 2$.
- At the end of the study (e.g., day 15, after the last treatment), euthanize the mice and harvest the tumors.[2]

5. Pharmacodynamic and Immunomodulatory Analysis:

- Tumor tissues can be processed for further analysis to evaluate the effects of **BPR1R024** on the tumor microenvironment.
- Immunohistochemistry (IHC) or Immunofluorescence (IF): Stain tumor sections for macrophage markers (e.g., F4/80, CD68) and markers for M1 (e.g., iNOS) and M2 (e.g., CD206, Arginase-1) phenotypes to assess the change in the M1/M2 macrophage ratio.[2]
- Flow Cytometry: Prepare single-cell suspensions from tumors to quantify different immune cell populations, including macrophages (CD45+, CD11b+, F4/80+), and further characterize their polarization state.

The general workflow for an in vivo efficacy study is illustrated below:



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Caption: General workflow for an in vivo efficacy study.

Disclaimer: The provided protocols are for research purposes only and are based on published studies. Researchers should adapt these protocols to their specific experimental needs and ensure compliance with all applicable institutional and national guidelines for animal welfare.

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